methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate
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Overview
Description
methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate is a terpenoid compound isolated from marine sponges, specifically from the species Dendrilla rosea The molecular formula of this compound is C21H32O6, and it has an average mass of 380.475 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate involves complex organic reactions. One of the key methods includes the use of tertiary carbon radicals in a convergent fragment coupling strategy. This method is efficient in forming two new stereocenters, one of which is quaternary . The reaction conditions typically involve the use of visible-light photoredox catalysis to generate carbon radicals under mild conditions .
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in organic synthesis and catalysis may pave the way for more efficient production methods in the future.
Chemical Reactions Analysis
Types of Reactions
methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate involves its interaction with specific molecular targets and pathways. While detailed studies are limited, it is believed that this compound exerts its effects through the modulation of cellular signaling pathways and the inhibition of specific enzymes . Further research is needed to fully elucidate its mechanism of action.
Comparison with Similar Compounds
methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate is part of a family of compounds known as terpenoids, which are characterized by their complex structures and diverse biological activities. Similar compounds include:
Dendrillol 1, 2, and 3: These compounds share structural similarities with this compound and are also isolated from marine sponges.
Ambliofuran: Another terpenoid compound with similar biological activities.
methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[87001,14
Properties
CAS No. |
106009-83-0 |
---|---|
Molecular Formula |
C21H32O6 |
Molecular Weight |
380.5 g/mol |
IUPAC Name |
methyl (1R,2S,3R,4S,9R,10R,13R,14R)-2,3-dihydroxy-5,5,9-trimethyl-15-oxo-16-oxatetracyclo[8.7.0.01,14.04,9]heptadecane-13-carboxylate |
InChI |
InChI=1S/C21H32O6/c1-19(2)8-5-9-20(3)12-7-6-11(17(24)26-4)13-18(25)27-10-21(12,13)16(23)14(22)15(19)20/h11-16,22-23H,5-10H2,1-4H3/t11-,12-,13+,14-,15+,16-,20-,21-/m1/s1 |
InChI Key |
CQVFTPIIQZMXKS-NJHHUIPMSA-N |
SMILES |
CC1(CCCC2(C1C(C(C34C2CCC(C3C(=O)OC4)C(=O)OC)O)O)C)C |
Isomeric SMILES |
C[C@]12CCCC([C@@H]1[C@H]([C@H]([C@]34[C@@H]2CC[C@H]([C@H]3C(=O)OC4)C(=O)OC)O)O)(C)C |
Canonical SMILES |
CC1(CCCC2(C1C(C(C34C2CCC(C3C(=O)OC4)C(=O)OC)O)O)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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